methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate
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Description
Methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17NO5S3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.02688616 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzothiophene nucleus in the given compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives, which are structurally similar, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets, leading to changes that result in these biological effects.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar, affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity exhibited by the compound.
Result of Action
It is known that indole derivatives, which are structurally similar, have diverse biological activities . These activities suggest that the compound has a wide range of molecular and cellular effects.
Biological Activity
Methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a benzothiophene moiety. The presence of a sulfamoyl group is significant for its biological activity.
Chemical Formula
- Molecular Formula : C14H15NO4S2
- Molecular Weight : 317.41 g/mol
Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in anticancer activity. The following mechanisms have been identified:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- Inhibition of Tumor Cell Invasion : Studies demonstrate that related compounds disrupt signaling pathways (e.g., FAK/Paxillin), which are crucial for tumor cell invasion .
- DNA Intercalation : It is suggested that the compound may intercalate within DNA strands, potentially leading to mutagenic effects and influencing cellular replication processes .
Anticancer Activity
The compound's anticancer properties are supported by various studies showing significant cytotoxic effects against multiple cancer cell lines.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung) | 1.5 | Apoptosis via mitochondrial pathway |
MDA-MB-231 (Breast) | 2.0 | Inhibition of invasion |
LNCaP (Prostate) | 3.0 | DNA intercalation |
Case Studies
- Study on A549 Cells : A study indicated that this compound significantly reduced cell viability at concentrations as low as 1.5 μM, implicating it as a potent candidate for lung cancer treatment .
- Inhibition of Metastasis : Another study showed that the compound inhibited the migration of MDA-MB-231 cells by disrupting FAK signaling pathways, suggesting its potential use in preventing breast cancer metastasis .
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S3/c1-21-14(17)13-12(5-8-23-13)24(19,20)16-9-15(18)6-2-3-11-10(15)4-7-22-11/h4-5,7-8,16,18H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKNALXAPGYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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